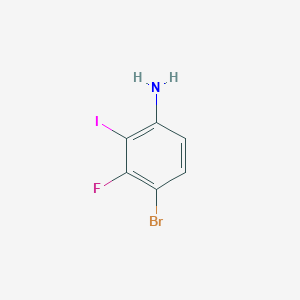
4-Bromo-3-fluoro-2-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3-fluoro-2-iodoaniline” is a compound with the molecular formula C6H4BrFIN . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromine, fluorine, and iodine atoms, and an amine group .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 315.91 . The compound’s density is predicted to be 2.354 g/cm3 .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Bromo-3-fluoro-2-iodoaniline is a derivative of 2-iodoaniline . It is primarily used in the synthesis of various organic compounds, including quinolone derivatives . .
Mode of Action
It is known that the compound can be synthesized through a series of reactions involving nitration, conversion from the nitro group to an amine, and bromination . The presence of bromine, fluorine, and iodine atoms in the compound could potentially influence its interactions with other molecules or targets.
Biochemical Pathways
It is known that the compound can be used in the synthesis of quinolone derivatives , which are often used as antibacterial agents. Therefore, it is possible that the compound could indirectly affect biochemical pathways related to bacterial growth and survival.
Pharmacokinetics
It is known that the compound has a molecular weight of 31591 , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its use in the synthesis of quinolone derivatives , it is possible that the compound could indirectly contribute to the antibacterial effects of these derivatives.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . These conditions could potentially influence the compound’s stability, efficacy, and action.
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2-iodoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGHQDVQUWGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
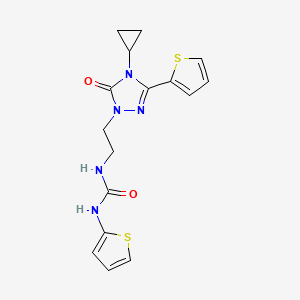
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)
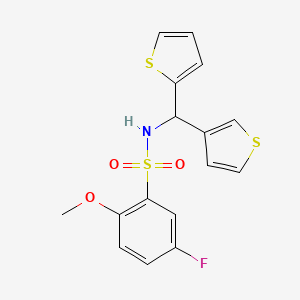
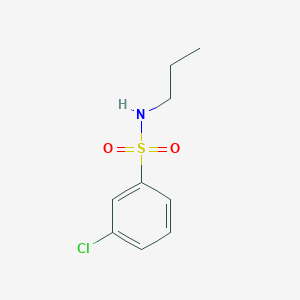
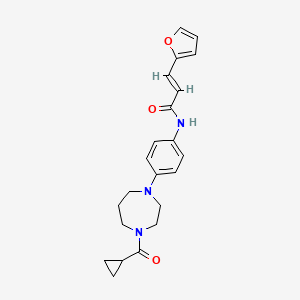
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)

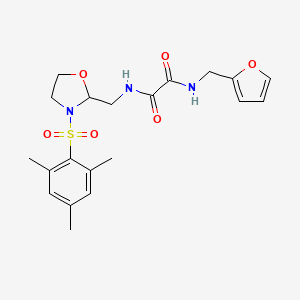
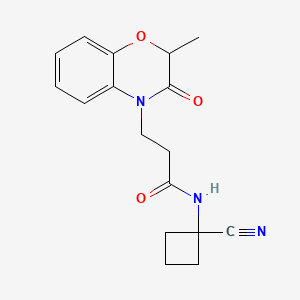
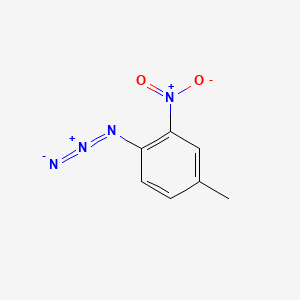
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)


![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)
